molecular formula C16H18ClNO B4730539 N-(3-CHLOROPHENETHYL)-N-(2-METHOXYBENZYL)AMINE

N-(3-CHLOROPHENETHYL)-N-(2-METHOXYBENZYL)AMINE

Cat. No.: B4730539
M. Wt: 275.77 g/mol
InChI Key: VLPJTOPGPHRBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLOROPHENETHYL)-N-(2-METHOXYBENZYL)AMINE is an organic compound that belongs to the class of amines It is characterized by the presence of a 3-chlorophenethyl group and a 2-methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENETHYL)-N-(2-METHOXYBENZYL)AMINE typically involves the reaction of 3-chlorophenethylamine with 2-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENETHYL)-N-(2-METHOXYBENZYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(3-CHLOROPHENETHYL)-N-(2-METHOXYBENZYL)AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is investigated for its interactions with biological systems, including its effects on cellular processes and molecular pathways.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENETHYL)-N-(2-METHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENETHYL)-N-(2-HYDROXYBENZYL)AMINE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(3-CHLOROPHENETHYL)-N-(2-METHYLBENZYL)AMINE: Similar structure but with a methyl group instead of a methoxy group.

    N-(3-CHLOROPHENETHYL)-N-(2-ETHOXYBENZYL)AMINE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(3-CHLOROPHENETHYL)-N-(2-METHOXYBENZYL)AMINE is unique due to the presence of both the 3-chlorophenethyl and 2-methoxybenzyl groups, which confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-19-16-8-3-2-6-14(16)12-18-10-9-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPJTOPGPHRBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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